molecular formula C16H14F3NO5S B2476899 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1105234-62-5

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2476899
CAS No.: 1105234-62-5
M. Wt: 389.35
InChI Key: ZPFDHSIHIRPMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, an ethyl linker, and a trifluoromethyl benzenesulfonamide group

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO5S/c17-16(18,19)11-1-4-13(5-2-11)26(21,22)20-7-8-23-12-3-6-14-15(9-12)25-10-24-14/h1-6,9,20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFDHSIHIRPMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the ethyl linker, and the attachment of the trifluoromethyl benzenesulfonamide group. Common synthetic routes may involve:

    Formation of Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of Ethyl Linker: This step may involve the use of ethylating agents under controlled conditions.

    Attachment of Trifluoromethyl Benzenesulfonamide Group: This can be done using sulfonylation reactions with trifluoromethyl benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and specificity. The sulfonamide group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different biological activities.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and overall stability compared to similar compounds.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Structure and Composition

  • Molecular Formula : C18H18F3N2O4S
  • Molecular Weight : 396.37 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot specified
PurityTypically >95%

This compound has been studied for its interaction with various biological targets. Research indicates that it may function as a phosphodiesterase inhibitor, influencing cAMP levels in cells, which plays a crucial role in various signaling pathways.

Efficacy in Cell Lines

The compound has shown promising results in several cytotoxicity assays against cancer cell lines. Here are some key findings:

Cell LineIC50 (µM)Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These values indicate that the compound displays significant cytotoxicity, comparable to established chemotherapeutic agents.

In Vivo Studies

In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models. Specific studies have reported:

  • Tumor Model : Xenograft models using MCF-7 cells.
  • Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).
  • Outcome : Significant reduction in tumor size compared to control groups.

Study 1: Phosphodiesterase Inhibition

A study conducted by researchers examined the effects of the compound on phosphodiesterase activity in human neutrophils. The results indicated that:

  • The compound did not directly inhibit phosphodiesterase 4 but increased intracellular cAMP levels significantly.
  • This effect was mediated through the activation of protein phosphatase 2A, suggesting a complex mechanism of action involving multiple signaling pathways .

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound across various cancer cell lines, including prostate and breast cancer models. The findings highlighted:

  • The ability of the compound to induce apoptosis in cancer cells.
  • Enhanced efficacy when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with coupling a benzo[d][1,3]dioxole ether derivative with a sulfonamide precursor. Key steps include nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) and sulfonylation under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Reaction optimization requires precise control of temperature (e.g., 90°C for aryl ether formation) and solvent selection (e.g., DMF for polar aprotic conditions) to achieve yields >60% . Purification via flash column chromatography (e.g., Et₂O/pentane gradients) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming ether and sulfonamide linkages (e.g., δ 7.7–7.9 ppm for aromatic protons adjacent to the trifluoromethyl group) .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) and fragmentation patterns .
  • HPLC : Assesses purity (>95% for pharmacological studies) .

Q. What preliminary biological assays are used to screen this compound for activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ values for prostate cancer cells) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., G protein-coupled receptor kinase 2) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution employs asymmetric catalysis, such as CuH-catalyzed hydroalkylation with (S)-DTBM-SEGPHOS ligands (5.5 mol%), achieving enantiomeric excess (ee) >90% . Reaction conditions (e.g., 36 h at room temperature in ether/pentane) and post-synthetic Boc protection enhance stereochemical stability .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., GRK2 active sites) using GOLD scores (>60 indicates strong binding) .
  • SAR Analysis : Modifications to the benzo[d][1,3]dioxole or trifluoromethyl groups are modeled to optimize steric/electronic complementarity .

Q. How do structural variations (e.g., substituent position) influence pharmacological activity?

  • Methodological Answer :

  • Trifluoromethyl Positioning : Para-substitution on the benzene sulfonamide enhances metabolic stability and target affinity compared to ortho/meta .
  • Piperazine/Piperidine Linkers : Substituents like 3-chlorophenyl improve selectivity for kinase inhibition (e.g., IC₅₀ reduction from 1.2 μM to 0.3 μM) .
  • Data Validation : Dose-response curves and co-crystallization (e.g., PDB structures) resolve discrepancies in cytotoxicity data .

Q. What strategies mitigate synthetic challenges like low yields in multi-step reactions?

  • Methodological Answer :

  • Intermediate Trapping : Use of tert-butoxycarbonyl (Boc) groups stabilizes reactive piperidine intermediates .
  • Solvent Optimization : Switching from DMF to acetonitrile reduces side reactions during nucleophilic substitutions .
  • Catalyst Screening : Palladium/copper catalysts improve coupling efficiency in Sonogashira or Buchwald-Hartwig reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.